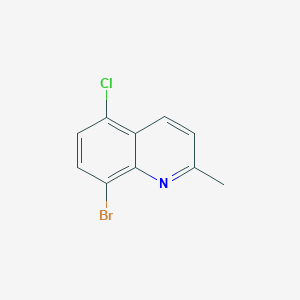
cis-2,2'-Cyclohexane-1,2-diyldiacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile: is an organic compound with the molecular formula C10H14N2 It is a stereoisomer of cyclohexane derivatives, characterized by the presence of two acetonitrile groups attached to a cyclohexane ring in a cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile typically involves the reaction of cyclohexane derivatives with acetonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the addition of acetonitrile groups to the cyclohexane ring. The reaction conditions often require controlled temperatures and pressures to ensure the desired cis configuration is achieved.
Industrial Production Methods: Industrial production of cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile may involve large-scale chemical reactors where the reactants are combined under optimized conditions for maximum yield. The process may include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic addition or substitution reactions, depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
trans-2,2’-Cyclohexane-1,2-diyldiacetonitrile: The trans isomer of the compound, differing in the spatial arrangement of the acetonitrile groups.
1,2-Dicyanocyclohexane: Another cyclohexane derivative with nitrile groups, but without the specific cis configuration.
Uniqueness: cis-2,2’-Cyclohexane-1,2-diyldiacetonitrile is unique due to its cis configuration, which can influence its chemical reactivity and interactions compared to its trans isomer and other similar compounds. This unique configuration can lead to different physical and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-[(1R,2S)-2-(cyanomethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2/t9-,10+ |
InChI-Schlüssel |
FGLZWKOCMIRVFJ-AOOOYVTPSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)CC#N)CC#N |
Kanonische SMILES |
C1CCC(C(C1)CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


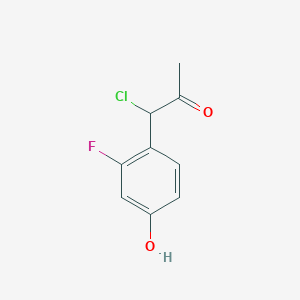
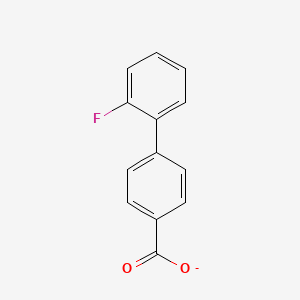
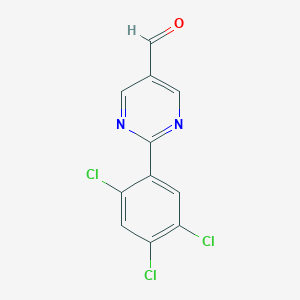


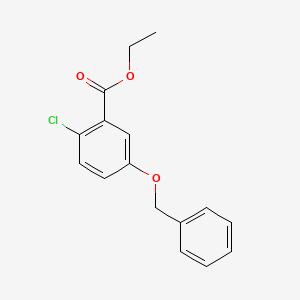
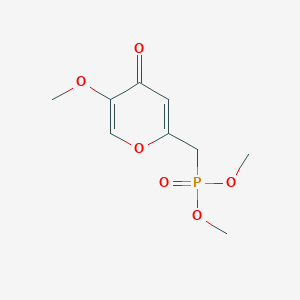
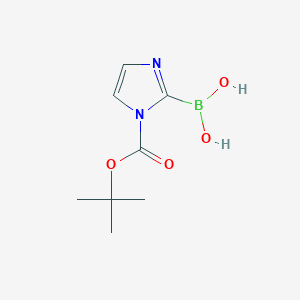
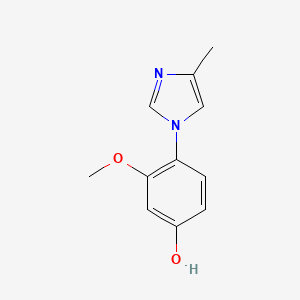
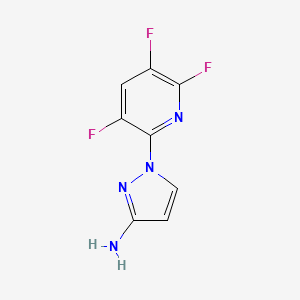
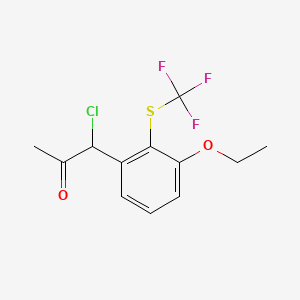
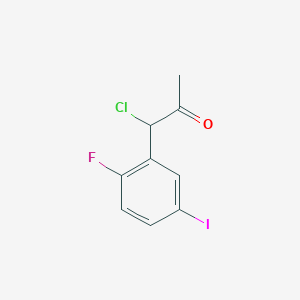
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
